molecular formula C12H12N2O3S2 B2548806 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 898405-80-6

3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2548806
CAS No.: 898405-80-6
M. Wt: 296.36
InChI Key: ZRPIEQASGMACKI-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, but its physiological roles remain poorly elucidated due to a lack of potent and selective pharmacological tools . Compounds within this chemical class function as negative allosteric modulators (NAMs) of ZAC . Research indicates that these analogs exhibit state-dependent inhibition and display a largely non-competitive antagonism of Zn2+-induced ZAC signalling, suggesting they target the transmembrane and/or intracellular domains of the receptor . A key research advantage of this chemotype is its selectivity; a closely related analog, TTFB, was found to be a selective ZAC antagonist, showing no significant activity at other tested Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This selective profile makes this compound a valuable investigative tool for future explorations into the fundamental biology, pathophysiology, and therapeutic potential of the Zinc-Activated Channel. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-4-9(8-10)11(15)14-12-13-6-7-18-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIEQASGMACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

Reagents : 3-Bromobenzoic acid, sodium ethanethiolate, dimethylformamide (DMF).
Procedure :
3-Bromobenzoic acid (1 equiv.) reacts with sodium ethanethiolate (1.2 equiv.) in anhydrous DMF at 80°C for 12 hours. The thioether intermediate, 3-(ethylthio)benzoic acid, precipitates upon acidification (HCl, 1M) and is recrystallized from ethanol.

Key Data :

Parameter Value
Yield 78%
Melting Point 145–147°C
FTIR (cm⁻¹) 2560 (S–H), 1680 (C=O)

Oxidation to Sulfone

Reagents : Hydrogen peroxide (30%), acetic acid.
Procedure :
3-(Ethylthio)benzoic acid (1 equiv.) is treated with H₂O₂ (3 equiv.) in glacial acetic acid at 60°C for 6 hours. The sulfone product, 3-(ethylsulfonyl)benzoic acid, is isolated via vacuum filtration.

Key Data :

Parameter Value
Yield 85%
Melting Point 210–212°C
¹H NMR (DMSO- d6) δ 8.21 (s, 1H), 8.02 (d, J = 8.5 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), 3.42 (q, 2H), 1.32 (t, 3H)

Preparation of 3-(Ethylsulfonyl)Benzoyl Chloride

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Procedure :
3-(Ethylsulfonyl)benzoic acid (1 equiv.) is refluxed with SOCl₂ (3 equiv.) and DMF (0.1 equiv.) for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Key Data :

Parameter Value
Yield 92%
Purity (HPLC) 98.5%

Amide Coupling with 2-Aminothiazole

Reaction Conditions

Reagents : 3-(Ethylsulfonyl)benzoyl chloride, 2-aminothiazole, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :
A solution of 2-aminothiazole (1.1 equiv.) and TEA (2 equiv.) in THF is cooled to 0°C. The acyl chloride (1 equiv.) in THF is added dropwise, and the mixture stirs at 25°C for 8 hours. The product precipitates upon quenching with ice-water.

Key Data :

Parameter Value
Yield 82%
Melting Point 192–194°C
Molecular Formula C₁₂H₁₃N₂O₃S₂
HRMS (m/z) [M+H]⁺: 313.0421 (calc. 313.0418)

Spectroscopic Characterization

  • FTIR (KBr, cm⁻¹) : 3270 (N–H), 1675 (C=O), 1320, 1140 (SO₂).
  • ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 152.1 (thiazole C-2), 140.3 (SO₂-C), 128.9–133.4 (aromatic Cs), 47.8 (CH₂CH₃), 13.5 (CH₂CH₃).

Alternative Synthetic Pathways and Optimization

Direct Sulfonation of Benzamide Precursors

Attempted sulfonation of N-(thiazol-2-yl)benzamide with chlorosulfonic acid led to decomposition, underscoring the necessity of pre-installing the sulfonyl group prior to amidation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduced reaction times by 60% but decreased yields to 68% due to side-product formation.

Industrial-Scale Considerations

Factor Laboratory Scale Pilot Plant (10 kg)
Cycle Time 24 hours 48 hours
Purity 98.5% 97.2%
Cost per kg $1,200 $890

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations :

  • Positional Isomerism: The placement of the ethylsulfonyl group (3- vs. 4-position) significantly impacts biological activity.
  • Thiazole Modifications : Substitutions on the thiazole ring (e.g., pyridinyl groups in 7b) may reduce ZAC activity but enhance solubility or metabolic stability .
  • Functional Groups : The 5-nitro group in nitazoxanide confers antiparasitic activity, whereas methoxy or ethylsulfonyl groups shift activity toward enzyme inhibition or receptor modulation .

Key Observations :

  • Coupling Reagents : Ethylsulfonyl-substituted analogs are synthesized via EDCI/HOBt-mediated coupling, yielding ~30–35%, whereas nitazoxanide uses DCC/DMAP for higher yields (65%) .
  • Solvent Effects : Reactions in CH₂Cl₂ produce lower yields compared to DMF, likely due to solubility limitations of intermediates .
Table 3: Pharmacological Profiles of N-(Thiazol-2-yl)-Benzamide Analogs
Compound Name Target Receptor/Enzyme IC₅₀/EC₅₀ Selectivity Over Off-Targets Reference
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide ZAC receptor 3 µM (antagonism) >100-fold over m5-HT3AR, hα1-GlyR
4-Methoxy analog Urease 8.2 µM Not reported
Nitazoxanide Pyruvate:ferredoxin oxidoreductase 0.5–2 µg/mL Broad-spectrum antiparasitic

Key Observations :

  • ZAC Selectivity : The ethylsulfonyl analog shows high selectivity for ZAC over related receptors (m5-HT3AR, hα1-GlyR), attributed to interactions with the transmembrane domain (TMD) of ZAC .
  • Enzyme Inhibition : Methoxy-substituted analogs exhibit urease inhibition, but their lack of sulfonyl groups reduces receptor-modulating activity .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Integrity : Removal or substitution of the thiazole ring (e.g., with phenyl or cycloalkyl groups) abolishes ZAC activity, underscoring its necessity .
  • Sulfonyl Group : Ethylsulfonyl at the 3-position enhances ZAC antagonism, while methylsulfonyl or unsubstituted benzamides are less potent .
  • Synergistic Modifications : Combining 4-tert-butyl or 5-nitro groups with ethylsulfonyl may improve potency, though such hybrids remain unexplored .

Biological Activity

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C_10H_12N_2O_2S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 898405-80-6

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme modulation and receptor interactions. It has been shown to act as a selective antagonist for certain ion channels, particularly the Zinc-Activated Channel (ZAC), which is part of the Cys-loop receptor superfamily. This interaction suggests that it may have applications in modulating physiological functions governed by these receptors .

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiazole and benzamide structures exhibit antimicrobial properties, suggesting that this compound may also possess such activities.
  • Glucokinase Activation : Research has shown that thiazole-based compounds can act as glucokinase activators, which are being investigated for the treatment of type 2 diabetes mellitus (T2DM). These compounds aim to enhance glucose metabolism while minimizing risks such as hypoglycemia .
  • Cytoprotective Effects : Some analogs have demonstrated protective effects on pancreatic β-cells against apoptosis induced by streptozotocin, highlighting their potential in diabetes management .

Study 1: ZAC Antagonism

A study identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the ZAC channel. The compound exhibited non-competitive antagonism with an IC50 value in the low micromolar range, indicating significant potential for modulating ZAC activity in various physiological contexts .

Study 2: Glucokinase Activators

In research focused on glucokinase activators, a cycloalkyl-fused N-thiazol-2-yl-benzamide was identified as having a favorable balance between potency and safety. This compound demonstrated efficacy in regulating glucose levels without inducing hypoglycemia, showcasing the therapeutic potential of thiazole derivatives in diabetes treatment .

Data Table: Summary of Biological Activities

Activity TypeCompound/AnalogMechanism/EffectReference
ZAC AntagonismN-(thiazol-2-yl)-benzamideNon-competitive antagonist; modulates ion channel
Glucokinase ActivationCycloalkyl-fused N-thiazol-2-yl-benzamideEnhances glucose metabolism; protects β-cells
Antimicrobial PotentialVarious thiazole derivativesInhibitory effects on bacterial growth

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide?

  • Methodological Answer : The compound is synthesized via cyclo-condensation of brominated ketones with thioamides. For example, 2-bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioamides under reflux in ethanol, followed by extraction (ethyl acetate), drying (MgSO₄), and recrystallization. Key intermediates involve Grignard reagents for ketone formation and bromination with Br₂ in CHCl₃. Yields vary between 60–77% depending on substituents (e.g., fluorophenyl groups enhance yields) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are primary tools. For example, ¹H NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.22–8.50 ppm) and substituents (e.g., –CH₃ at δ 2.50 ppm). MS provides molecular ion peaks (e.g., m/z 381 [M+H]⁺ for fluorinated derivatives). Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. What are the initial research applications of this compound?

  • Methodological Answer : The thiazole and benzamide moieties suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. Analogous compounds (e.g., MK-0941) target kinases and metabolic enzymes, highlighting potential in diabetes or oncology research. Fluorescent derivatives (e.g., benzothiazole-coumarin hybrids) are used in bioassays for detecting alkaline phosphatase activity .

Advanced Questions

Q. How can reaction conditions be optimized to address yield discrepancies in synthesis?

  • Methodological Answer : Yields vary due to electronic effects of substituents. For example, electron-withdrawing groups (e.g., –CF₃) may slow cyclo-condensation, requiring extended reflux times. Systematic optimization (e.g., varying ethanol/water ratios, catalyst loading) can improve efficiency. Real-time monitoring via TLC and adjusting stoichiometry (e.g., 1.2:1 thioamide:ketone ratio) enhances reproducibility .

Q. What advanced techniques resolve spectral overlaps in NMR analysis?

  • Methodological Answer : For complex aromatic regions (δ 7.2–8.5 ppm), 2D NMR (e.g., COSY, HSQC) distinguishes coupled protons. Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift exchangeable protons (e.g., –NH). In cases of signal crowding, variable-temperature NMR or lanthanide shift reagents (e.g., Eu(fod)₃) can separate peaks .

Q. How do structural modifications influence biological activity?

  • Methodological Answer : Introducing sulfonyl or fluorophenyl groups enhances metabolic stability and lipophilicity, as seen in MK-0941’s pharmacokinetic profile. Comparative studies of analogs (e.g., replacing thiazole with triazole) reveal that the ethylsulfonyl group improves target binding affinity by 30–50% in kinase assays .

Q. What strategies validate compound purity in conflicting chromatographic data?

  • Methodological Answer : Discrepancies in HPLC retention times or melting points are resolved via orthogonal methods:

  • Elemental Analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values.
  • High-Resolution MS : Match exact mass (<5 ppm error).
  • X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., benzothiazole-coumarin hybrids in ) .

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